molecular formula C7H11N3 B8685918 3,5-Dimethylaminopyridine

3,5-Dimethylaminopyridine

Cat. No. B8685918
M. Wt: 137.18 g/mol
InChI Key: YCXCVZPIEQPHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05599813

Procedure details

In the mixture of 30 ml of pyridine and 3 ml of dimethylformamide was suspended 1.09 g of 3-propyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carbonylchloride hydrochloride (described in Example 13). To the suspension was added 1.02 g of N-(2-ethoxycarbonylethyl)-3,5-dichloro-aniline obtained in Reference Example 5 and 47.4 mg of 3,5-dimethylaminopyridine, followed by stirring at 70° C. for 20 hours. The reaction mixture was concentrated and to the mixture was added saturated sodium hydrogencarbonate aqueous solution. The organic layer was extracted with chloroform. The extact was washed with water and dried, followed by removing the solvent. The residue was dissolved in ethanol and to the solution was added saturated hydrogenchloride diethylether solution. The mixture was stirred at room temperature and the solvent was removed under reduced pressure. The residue was purified by column chromatography using a mixed solvent of chloroform and methanol (10:1 by volume) as an eluent. The resulting substance was crystallized from a mixed solvent of ethanol and diethylether. The formed crystals were recrystallized from a mixed solvent methanol and diethylether to obtain 109 mg of the titled compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
3-propyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carbonylchloride hydrochloride
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
1.02 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=CC=C[CH:2]=1.Cl.C([C:11]1[N:15]2[CH2:16][CH2:17][CH2:18][N:19]=[C:14]2SC=1C(Cl)=O)CC.C(OC(CCNC1C=C(Cl)C=C(Cl)C=1)=O)C>CN(C)C=O>[CH3:11][NH:15][C:16]1[CH:2]=[N:1][CH:6]=[C:18]([NH:19][CH3:14])[CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
3-propyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carbonylchloride hydrochloride
Quantity
1.09 g
Type
reactant
Smiles
Cl.C(CC)C1=C(SC=2N1CCCN2)C(=O)Cl
Step Three
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C)OC(=O)CCNC1=CC(=CC(=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=NC=C(C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 47.4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.